N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-11(2)7-4-3-6-9-8-5-12(6)10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIXGMJNMSNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN2C=NN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminomethyl-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolo[4,3-b]pyridazine core is highly modular, allowing substitutions at positions 3 (R1) and 6 (R2) to optimize target binding, solubility, and metabolic stability. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF3): Enhance target binding via hydrophobic interactions (e.g., STK651245’s IC50 = 12.5 nM for BRD4) but may reduce solubility .
- Alkyl/Aromatic Substitutions (e.g., indole-ethyl): Improve selectivity for bromodomains or kinases by mimicking natural substrate interactions .
- N,N-Dimethylamine: Likely increases hydrophobicity and membrane permeability compared to unsubstituted amines, though direct activity data is lacking .
Physicochemical Properties
| Property | N,N-Dimethyl Derivative | STK651245 (6) | Z1220635364 (7) | 3-Methyl Variant |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~192.21 | 408.37 | 350.38 | 165.18 |
| LogP (Predicted) | 1.8 | 3.5 | 2.9 | 1.2 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Solubility (µM, PBS) | >100 (estimated) | 15 | 30 | >200 |
Notes:
- Higher LogP values in analogs like STK651245 correlate with improved cellular uptake but increased metabolic liabilities .
Biological Activity
N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS No. 1881787-86-5) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article delves into the biological activities associated with this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 163.18 g/mol. The compound features a triazole ring fused to a pyridazine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅ |
| Molecular Weight | 163.18 g/mol |
| CAS Number | 1881787-86-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound shows potential as an inhibitor of various molecular targets involved in disease processes.
- Enzyme Inhibition : The compound may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and leading to physiological changes.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. A study highlighted its potential as a c-Met kinase inhibitor, which is crucial in cancer progression. The compound demonstrated:
- IC50 Values : Effective concentrations in the low micromolar range (e.g., 0.005 µM) against c-Met kinases.
- Mechanisms : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound is synthesized via cyclization methods involving appropriate precursors under controlled conditions.
- Biological Evaluation : In vitro assays have demonstrated significant activity against cancer cell lines and pathogenic bacteria.
Table of Biological Activity Results
| Study Reference | Activity Tested | Result | IC50/Effective Concentration |
|---|---|---|---|
| c-Met Kinase Inhibition | Potent inhibition | 0.005 µM | |
| Antimicrobial Activity | Inhibition of bacterial growth | Varies by strain |
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for potential applications in drug development:
- Cancer Therapeutics : As a lead compound for developing targeted therapies against cancers with aberrant c-Met signaling.
- Antimicrobial Agents : Potential development into new antibiotics or antifungal agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?
- Methodological Answer : Synthesis requires multi-step reactions with careful optimization of temperature (e.g., reflux at ~80°C), solvent selection (ethanol or DMF), and catalysts (e.g., sodium hydride for ether formation). Purification via recrystallization or chromatography is critical to isolate high-purity products. For example, hydrazine derivatives reacting with acetylacetone in ethanol yield triazolo-pyridazine scaffolds, but yields depend on reaction time and reagent stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography is recommended for resolving ambiguous structural features, especially in fused-ring systems. For example, ¹H NMR can distinguish between N-methyl and cyclobutyl substituents in derivatives .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
- Methodological Answer : The compound should be stored in dark, airtight containers at 2–8°C to prevent degradation. Stability tests via accelerated thermal analysis (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring are advised. Evidence suggests that moisture-sensitive intermediates require inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. thrombin-inhibitory effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ester vs. amide derivatives) or cell-line specificity. For example, ester forms of [1,2,4]triazolo-pyridazine derivatives lose thrombin inhibition but retain antiproliferative activity in endothelial cells. Comparative studies using standardized protocols (e.g., MTT assays across multiple cell lines) and metabolite profiling (LC-MS) are recommended .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Focus on modifying substituents at the 3- and 6-positions to probe bioactivity. For instance:
- 3-position : Cyclopropyl or trifluoromethyl groups enhance BRD4 bromodomain inhibition (Ki < 100 nM) .
- 6-position : Amine or ether linkages influence solubility and target engagement (e.g., antiproliferative IC₅₀ values vary 10-fold with substituent changes) .
Use docking studies to predict hinge-region interactions in kinases, prioritizing derivatives with hydrogen-bonding motifs .
Q. How can researchers address low yields in nucleophilic substitution reactions at the 6-amine position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
